4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172831-13-8
VCID: VC2630160
InChI: InChI=1S/C12H10ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h1-8H,14H2;1H
SMILES: C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl.Cl
Molecular Formula: C12H11Cl2N
Molecular Weight: 240.12 g/mol

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride

CAS No.: 1172831-13-8

Cat. No.: VC2630160

Molecular Formula: C12H11Cl2N

Molecular Weight: 240.12 g/mol

* For research use only. Not for human or veterinary use.

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride - 1172831-13-8

Specification

CAS No. 1172831-13-8
Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
IUPAC Name 3-(4-chlorophenyl)aniline;hydrochloride
Standard InChI InChI=1S/C12H10ClN.ClH/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10;/h1-8H,14H2;1H
Standard InChI Key PJYZPIWBWVWHCJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl.Cl
Canonical SMILES C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Cl.Cl

Introduction

Physical and Chemical Properties

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride (CAS: 1172831-13-8) is a biphenyl derivative featuring a chlorine substituent at the 4′ position and an amine group at the 3 position, forming a hydrochloride salt . Its molecular formula is C₁₂H₁₀NCl·HCl, with alternative representation as C₁₂H₁₁Cl₂N . The compound has a molecular weight of 240.13 g/mol, calculated based on its atomic composition .

Structural Characteristics

The compound consists of two connected phenyl rings (forming the biphenyl backbone), with specific functional groups that define its chemical identity and reactivity. The chlorine atom at the 4' position (para position on the second phenyl ring) and the amine group at the 3 position (meta position on the first phenyl ring) create a unique electronic distribution that influences its physical properties and chemical behavior . The hydrochloride salt formation enhances its solubility in polar solvents, making it particularly useful for various chemical reactions and pharmaceutical applications.

PropertyValueSource
Molecular FormulaC₁₂H₁₀NCl·HCl (or C₁₂H₁₁Cl₂N)
Molecular Weight240.13 g/mol
CAS Number1172831-13-8
Parent Compound4'-Chloro-[1,1'-biphenyl]-3-amine (CID 2757422)
Physical StateSolid (typical for hydrochloride salts)
SolubilityEnhanced in polar solvents (as hydrochloride salt)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride typically follows a multi-step process involving several chemical transformations:

  • Nitration: Biphenyl undergoes nitration to introduce a nitro group at the desired position, typically using nitric acid with sulfuric acid as a catalyst.

  • Reduction: The nitro group is converted to an amine group through reduction using hydrogen gas with a palladium on carbon catalyst or alternative reducing agents.

  • Chlorination: The biphenyl amine intermediate undergoes chlorination at the 4' position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

  • Salt Formation: The final step involves converting the free amine to its hydrochloride salt by treating it with hydrochloric acid, enhancing stability and solubility for pharmaceutical applications.

Industrial Production Methods

At industrial scale, the production of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride employs optimized processes focusing on yield, purity, and cost-effectiveness. These manufacturing approaches often utilize continuous flow reactors and automated systems to ensure consistent product quality. The industrial methods typically follow similar synthetic routes but incorporate modifications to improve efficiency, minimize waste generation, and enhance safety profiles for large-scale production.

Alternative Synthetic Approaches

Research has explored alternative synthetic pathways, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) that can directly connect substituted phenyl rings . These approaches potentially offer advantages in terms of selectivity and reduced environmental impact . For example, one synthetic approach involves the coupling of 4-chlorophenylboronic acid with appropriately substituted aniline derivatives as demonstrated in related syntheses .

Chemical Reactions Analysis

Types of Reactions

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride participates in various chemical reactions due to its functional groups:

Oxidation Reactions

The amine group can undergo oxidation to form nitroso derivatives or nitro compounds. Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other standard oxidizing agents. For example:

  • Formation of 4'-chloro-[1,1'-biphenyl]-3-nitroso derivatives

  • Production of 4'-chloro-[1,1'-biphenyl]-3-nitro compounds through complete oxidation

Reduction Reactions

The compound can participate in reduction reactions targeting either the chlorine atom or involving further transformations of the amine group. Typical reducing agents include lithium aluminum hydride and sodium borohydride. Key reduction processes include:

  • Dechlorination to form [1,1'-biphenyl]-3-amine derivatives

  • Further reduction of the amine functionality depending on reaction conditions

Substitution Reactions

The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions. Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate these transformations. Examples include:

  • Replacement of chlorine with methoxy groups

  • Introduction of other nucleophiles like amines or thiols

Major Products Formed

Chemical reactions of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride produce various derivatives with distinct properties and applications:

Reaction TypeMajor ProductsApplications
OxidationNitroso derivatives, Nitro compoundsDye intermediates, Further functionalization
ReductionDechlorinated derivatives, Reduced amine derivativesPharmaceutical intermediates
SubstitutionMethoxy derivatives, Various substituted analogsTailored bioactive compounds

Scientific Research Applications

Antibiotic and Antiviral Development

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride has shown potential in the development of novel antibiotic and antiviral agents. Its structural features allow for effective interaction with biological targets, making it a candidate for pharmaceutical development. Research has demonstrated that derivatives of this compound exhibit antiviral activity against various viral strains, with studies indicating that modifications to the biphenyl structure enhance efficacy against RNA viruses.

Neuropsychiatric Treatments

The compound has been employed in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists for treating psychotic disorders. These applications leverage the compound's ability to interact with specific neural receptors, potentially modulating neurotransmitter systems and providing therapeutic benefits in conditions like schizophrenia and depression.

Agricultural Applications

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride serves as a crucial intermediate in the synthesis of agricultural pesticides, particularly fungicides like boscalid. The compound's ability to inhibit fungal growth makes it valuable in crop protection strategies. Patents demonstrate the compound's use as a key starting material in boscalid production, highlighting its significance in creating effective agricultural chemicals.

Material Science

The compound has applications in polymer chemistry, where it functions as a building block for creating novel materials with specific properties. Its biphenyl structure contributes to thermal stability and mechanical strength of polymers. Additionally, the functional groups offer sites for further modification, enabling the development of materials with tailored characteristics for specialized applications.

Biological Activity

Mechanism of Action

4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride interacts with molecular targets through multiple mechanisms. The amine group forms hydrogen bonds or ionic interactions with biological targets, while the biphenyl structure facilitates hydrophobic interactions. The chlorine substituent influences electron distribution and lipophilicity, affecting binding affinity to receptors and enzymes.

Primary mechanisms include:

  • Inhibition of neurotransmitter reuptake, particularly serotonin and norepinephrine

  • Modulation of receptor activity, especially in neurotransmitter systems

  • Potential enzyme inhibition in various biochemical pathways

In Vitro Research

Research indicates that 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride shows potent inhibition of serotonin and norepinephrine reuptake in vitro. This activity surpasses that of related compounds, suggesting higher efficacy in modulating these neurotransmitter systems. The compound also demonstrates affinity for specific receptors involved in mood regulation and metabolic processes.

In Vivo Findings

Animal studies, particularly in rodent models, have demonstrated significant biological effects. The compound reduces food intake when administered centrally (i.c.v.), indicating potential as an anti-obesity agent. Furthermore, it increases energy expenditure through thermogenesis, providing insights into its metabolic effects.

Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

Application AreaMechanismResearch Evidence
Antidepressant EffectsReduction in depressive behaviors in rodent models through neurotransmitter modulationPharmacological profile studies
Obesity TreatmentReduction in body weight in diet-induced obesity models by enhancing energy expenditure and reducing appetiteMetabolic effects studies
Cognitive EnhancementImprovements in cognitive function through neurotransmitter level modulationPsychiatric disorder studies

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Various structural analogs of 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride have been synthesized and studied, with substitution patterns significantly affecting their properties and applications:

Compound NameCAS NumberMolecular FormulaSubstituent PositionsMolecular Weight (g/mol)Key Applications
4'-Chloro-[1,1'-biphenyl]-3-amine HCl1172831-13-8C₁₂H₁₀NCl·HClCl (4′), NH₂ (3)240.13TAAR1 agonists, organic synthesis
3'-Chloro-[1,1'-biphenyl]-4-amine HCl811842-60-1C₁₂H₁₀NCl·HClCl (3′), NH₂ (4)240.13Material science intermediates
3'-Fluoro-[1,1'-biphenyl]-4-amine HCl5728-66-5C₁₂H₁₀NF·HClF (3′), NH₂ (4)224.67Fluorinated bioactive molecule R&D
3-Methoxy-[1,1'-biphenyl]-4-amine HCl63040-31-3C₁₃H₁₄NO·HClOCH₃ (3), NH₂ (4)235.71Electron-rich ligand synthesis

Structure-Activity Relationships

The position of substituents significantly influences the chemical and biological properties of these compounds:

  • Substituent Position: Chlorine at the 4′ position (as in the main compound) versus the 3′ position alters steric and electronic effects. The 4′-Cl group reduces steric hindrance compared to 3′-Cl analogs, favoring planar molecular conformations that may enhance binding to biological targets.

  • Halogen Type: Fluorine substitution introduces stronger electron-withdrawing effects than chlorine, impacting reactivity in cross-coupling reactions and interaction with biological systems.

  • Functional Groups: Methoxy substituents enhance electron density, making compounds suitable for coordination chemistry and altering their biological activity profiles.

Related Compounds and Derivatives

Several derivatives and related compounds have been documented, including:

  • 4'-Chloro-Biphenyl-2-Hydroxyl Amine: Used for analytical method development and quality control applications during drug development .

  • 4'-Chloro-4-nitro-[1,1'-biphenyl]-3-amine: A related compound with a nitro group that shows distinct chemical properties and potential applications .

  • 4-Chloro-[1,1'-biphenyl]-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, resulting in different chemical reactivity and applications .

Toxicological Profile

Limited toxicological data is available specifically for 4'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride, but similar compounds have documented toxicity profiles that may provide insight :

PropertyValueSource
Acute Toxicity (Oral)Harmful if swallowed (H302)
Skin IrritationCauses skin irritation (H315)
Eye IrritationCauses serious eye irritation (H319)
Respiratory EffectsMay cause respiratory irritation (H335)
Environmental ImpactRequires careful handling due to potential environmental effects

Appropriate safety measures should be implemented when handling this compound, including proper personal protective equipment and disposal procedures .

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